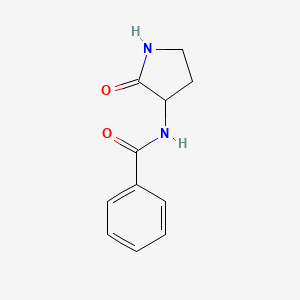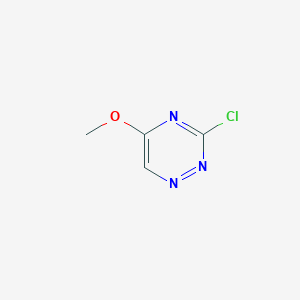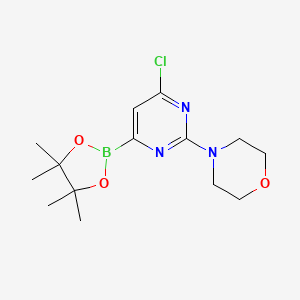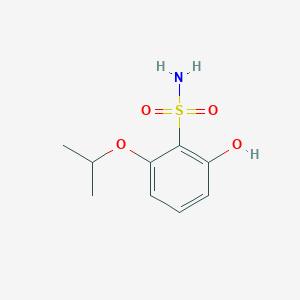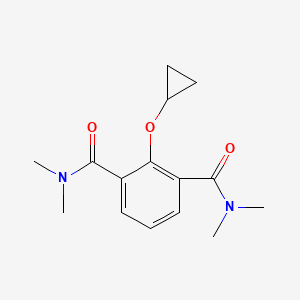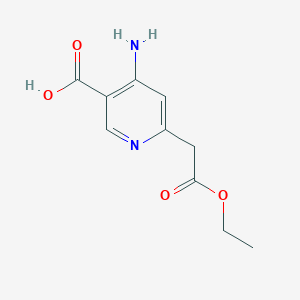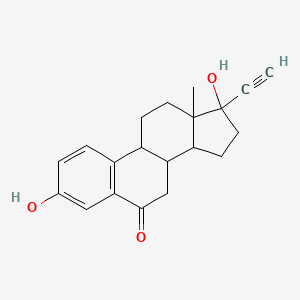
17-Ethynyl-3,17-dihydroxyestra-1(10),2,4-trien-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-ethinylestradiol is a synthetic derivative of ethinylestradiol, a widely used estrogen medication. Ethinylestradiol is commonly found in birth control pills and hormone replacement therapies.
Métodos De Preparación
The synthesis of 6-Oxo-ethinylestradiol typically starts with ethinylestradiol as the precursor. The process involves several steps:
Oxidation: Ethinylestradiol is oxidized to introduce the ketone group at the 6th position. This can be achieved using reagents such as chromium trioxide or other oxidizing agents.
Purification: The product is then purified using techniques like recrystallization or chromatography to obtain pure 6-Oxo-ethinylestradiol.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
6-Oxo-ethinylestradiol can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at other positions on the steroid ring.
Reduction: The ketone group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the ethynyl group or the aromatic ring.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Oxo-ethinylestradiol has several applications in scientific research:
Chemistry: It is used as a model compound to study steroid chemistry and the effects of structural modifications on biological activity.
Biology: Researchers use it to investigate estrogen receptor interactions and the role of estrogens in cellular processes.
Medicine: It serves as a reference compound in the development of new estrogenic drugs and in studies on hormone replacement therapy.
Industry: The compound is used in the pharmaceutical industry for the synthesis of other steroidal drugs and in the development of analytical methods for estrogen detection
Mecanismo De Acción
6-Oxo-ethinylestradiol exerts its effects by binding to estrogen receptors in the body. These receptors are found in various tissues, including the breast, uterus, and bones. Upon binding, the compound activates the receptor, leading to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
6-Oxo-ethinylestradiol can be compared with other similar compounds, such as:
Ethinylestradiol: The parent compound, widely used in contraceptives and hormone therapies.
Estradiol: A natural estrogen with a similar structure but lacking the ethynyl and ketone modifications.
Mestranol: Another synthetic estrogen used in contraceptives, which is a prodrug of ethinylestradiol.
The uniqueness of 6-Oxo-ethinylestradiol lies in its structural modification, which can alter its pharmacokinetic properties and biological activity compared to its analogs .
Propiedades
IUPAC Name |
17-ethynyl-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17,21,23H,6-9,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTAUDUBRNENFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CC(=O)C4=C3C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)
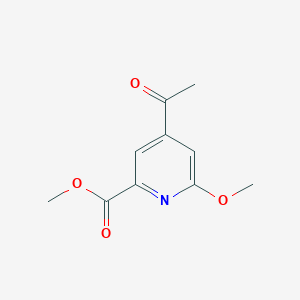

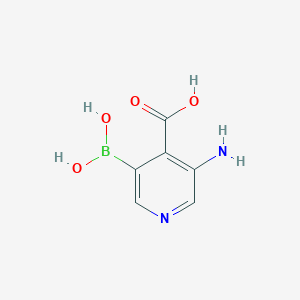
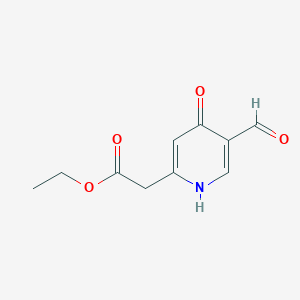

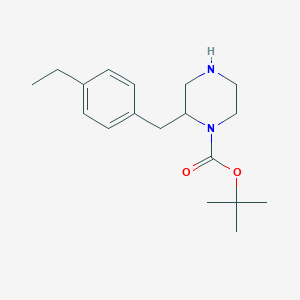
![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)
